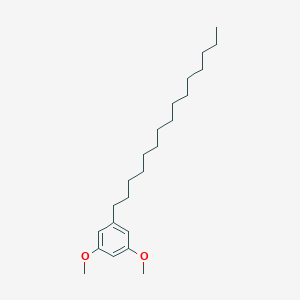

1,3-Dimethoxy-5-pentadecylbenzene

Description

1,3-Dimethoxy-5-pentadecylbenzene (CAS: 23032-48-6) is a lipophilic aromatic compound characterized by a benzene ring substituted with two methoxy groups at positions 1 and 3 and a long pentadecyl chain (C15H31) at position 4. Its molecular formula is C23H40O2, with a molecular weight of 349.31 g/mol . The compound is synthesized via a Suzuki–Miyaura coupling reaction, yielding a low-melting off-white solid (72% yield) with high purity (91.27% by LCMS) . Key spectral data include:

- ¹H-NMR: δ 6.34 (d, J = 2.0 Hz, 1H), 6.29 (d, J = 2.0 Hz, 1H), 3.78 (s, 6H, OCH3), and signals for the pentadecyl chain (δ 2.54–0.88 ppm) .

- ¹³C-NMR: Peaks at δ 160.8 (C-OCH3), 145.6 (aromatic C), and 36.5 (alkyl chain CH2) .

It has been identified in environmental studies as a semi-volatile organic contaminant in Baltic Sea organisms, with a GC-HRMS retention index of 2647 .

Properties

CAS No. |

23032-48-6 |

|---|---|

Molecular Formula |

C23H40O2 |

Molecular Weight |

348.6 g/mol |

IUPAC Name |

1,3-dimethoxy-5-pentadecylbenzene |

InChI |

InChI=1S/C23H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24-2)20-23(19-21)25-3/h18-20H,4-17H2,1-3H3 |

InChI Key |

KDZJXNAOSGKFDB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)OC |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)OC |

Synonyms |

1,3-Dimethoxy-5-pentadecylbenzene; 1-(3,5Ddimethoxyphenyl)-pentadecane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in alkyl chain length, substituent groups, and aromatic ring systems. Key differences in physicochemical properties, environmental behavior, and synthesis are summarized below:

Table 1: Structural and Analytical Comparison of Alkyl-Substituted Benzene Derivatives

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Retention Time (GC-HRMS) | Environmental Concentration (Relative Units) | Log P (Predicted) |

|---|---|---|---|---|---|---|

| 1,3-Dimethoxy-5-pentadecylbenzene | C23H40O2 | 23032-48-6 | 349.31 | 2647 | 12 | 8.9* |

| 1,3-Dimethoxy-5-hexadecylbenzene | C24H42O2 | N/A | 363.34 | 2711 | 1.1 | 9.4* |

| (1-Pentyloctyl)benzene | C18H30 | 2719-61-1 | 246.43 | 1742 | -5† | 7.2 |

| (1-Methylundecyl)benzene | C18H30 | 2719-61-1 | 246.43 | 1724 | -3† | 7.5 |

| 2,4’-Dimethylbiphenyl | C14H14 | 1166-18-3 | 182.26 | 1503 | 8 | 4.1 |

Key Findings:

Alkyl Chain Length and Hydrophobicity :

- Increasing alkyl chain length (C15 → C16) correlates with higher molecular weight (349.31 → 363.34 g/mol) and retention time (2647 → 2711), indicating enhanced hydrophobicity and chromatographic retention .

- The pentadecyl derivative exhibits higher environmental prevalence (12 units) than its hexadecyl analog (1.1 units), suggesting chain length inversely affects biodegradability or bioaccumulation .

Substituent Effects: Methoxy groups in this compound increase polarity compared to non-oxygenated analogs like (1-Pentyloctyl)benzene. However, the long alkyl chain dominates its lipophilicity (Log P ~8.9 vs. 7.2 for C18 alkylbenzenes) . Biphenyl derivatives (e.g., 2,4’-Dimethylbiphenyl) show significantly lower Log P (4.1) and molecular weight (182.26 g/mol), reflecting reduced environmental persistence .

Research Findings and Environmental Relevance

- Structural Uniqueness : Unlike shorter-chain alkylbenzenes (e.g., C18 derivatives), its methoxy groups may facilitate interactions with biological receptors, though this remains understudied .

- Contradictions in Data : A conflicting entry in lists the molecular formula as C12H5Cl5 , likely a typographical error, as this contradicts NMR and synthesis data from authoritative sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.